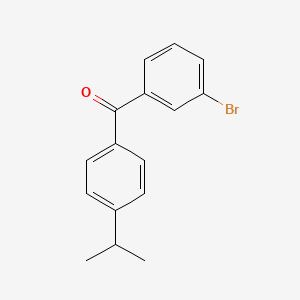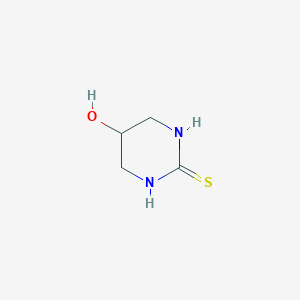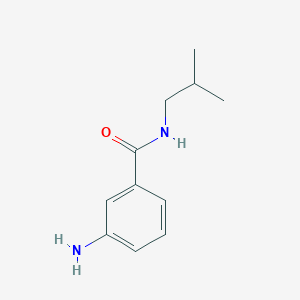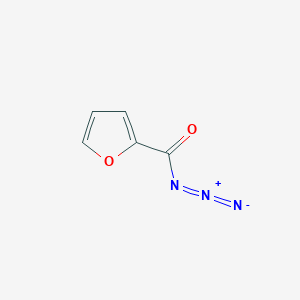
3-Bromo-4'-iso-propylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4'-iso-propylbenzophenone is a brominated benzophenone derivative. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, chemical reactions, and properties of related brominated aromatic compounds, which can be extrapolated to understand the characteristics of this compound.
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve various strategies, including regioselective bromocyclization as described in the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids . Additionally, palladium-catalyzed cross-coupling reactions are mentioned as a method for synthesizing hydroxybenzo[c]phenanthrene and hydroxybenzo[g]chrysene, which are structurally related to benzophenones . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often elucidated using spectroscopic techniques such as NMR, IR, and MS . Single-crystal X-ray diffraction is also a powerful tool for determining the precise structure of crystalline materials 10. These techniques could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including aromatic nucleophilic substitution with rearrangement . The presence of a bromine atom on the aromatic ring can facilitate such reactions, which could be relevant for the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzophenones can be influenced by the presence of substituents on the aromatic rings. For example, polymorphism, as studied in 4-bromobenzophenone, can affect the melting point and stability of the compound . Schiff base monomers derived from 4-bromobenzaldehyde have been analyzed for their thermal, optical, electrochemical, and fluorescent properties, which could provide insights into the properties of this compound .
Scientific Research Applications
Bromophenol Derivatives Research
Research on bromophenol derivatives, closely related to 3-Bromo-4'-iso-propylbenzophenone, reveals various scientific applications. For instance, Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, which were studied for their activity against human cancer cell lines and microorganisms. However, these compounds were found inactive in this context (Zhao et al., 2004).
Photosensitizer in Photodynamic Therapy
Pişkin, Canpolat, and Öztürk (2020) developed a zinc phthalocyanine substituted with bromophenol derivatives, demonstrating its use as a photosensitizer in photodynamic therapy, particularly for cancer treatment. This application leverages the compound's high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).
Aromatic Nucleophilic Substitution Studies
Guerrera et al. (1995) investigated the reaction between 3-bromo-2-nitrobenzo[b]thiophene and various amines. This research provides insights into novel aromatic nucleophilic substitution mechanisms, which could be useful for synthesizing derivatives of bromophenols (Guerrera et al., 1995).
Biodegradation of Brominated Compounds
Monserrate and Häggblom (1997) studied the anaerobic biodegradation of monobrominated phenols and benzoic acids. Their findings show how these brominated compounds are utilized by microorganisms in different electron acceptor conditions, relevant to environmental and biological applications (Monserrate & Häggblom, 1997).
Antioxidant Properties of Bromophenols
Li et al. (2008) and (2012) isolated bromophenols from marine red algae and evaluated their DPPH radical scavenging activity. These studies highlight the potent antioxidant properties of bromophenols, suggesting their potential application in food and pharmaceutical industries as natural antioxidants (Li et al., 2008), (Li et al., 2012).
Anticancer Activities of Bromophenol Derivatives
Guo et al. (2018) synthesized a novel bromophenol derivative which showed significant anticancer activities in human lung cancer cells. This derivative induced cell cycle arrest and apoptosis, highlighting the potential of bromophenol derivatives as anticancer drugs (Guo et al., 2018).
Cellular Antioxidant Effects
Olsen et al. (2013) studied the cellular antioxidant effect of bromophenols isolated from the red algae Vertebrata lanosa. Their findings provide evidence of the cellular antioxidant activities of these compounds, which could have implications for health and wellness applications (Olsen et al., 2013).
Safety and Hazards
properties
IUPAC Name |
(3-bromophenyl)-(4-propan-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-11(2)12-6-8-13(9-7-12)16(18)14-4-3-5-15(17)10-14/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIHEUNSUDJGCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373700 |
Source


|
| Record name | 3-Bromo-4'-iso-propylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
844879-27-2 |
Source


|
| Record name | 3-Bromo-4'-iso-propylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)
![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)
![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)




